molecular formula C16H22N2OS B2578351 N-(cyanomethyl)-N-propyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carboxamide CAS No. 1333875-08-3

N-(cyanomethyl)-N-propyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carboxamide

Cat. No.: B2578351
CAS No.: 1333875-08-3
M. Wt: 290.43
InChI Key: CKPGBZJTNHYMKJ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-propyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carboxamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring fused with a cyclooctane ring, and it contains a cyanomethyl group and a propyl group attached to the nitrogen atom of the carboxamide functional group

Properties

IUPAC Name

N-(cyanomethyl)-N-propyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c1-2-10-18(11-9-17)16(19)15-12-13-7-5-3-4-6-8-14(13)20-15/h12H,2-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPGBZJTNHYMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=CC2=C(S1)CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-propyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carboxamide can be achieved through several methods:

    Cyanoacetylation of Amines: This method involves the reaction of substituted amines with alkyl cyanoacetates.

    Cyclization Reactions: The formation of the cycloocta[b]thiophene ring system can be achieved through cyclization reactions involving suitable precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale synthesis may utilize continuous flow reactors and automated processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted cyanomethyl derivatives.

Scientific Research Applications

N-(cyanomethyl)-N-propyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carboxamide: has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit activity against various biological targets, including enzymes and receptors.

    Material Science: The compound’s heterocyclic structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: Researchers study the compound’s interactions with biological macromolecules to understand its potential as a drug candidate.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-propyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(cyanomethyl)-N-ethyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carboxamide: Similar structure but with an ethyl group instead of a propyl group.

    N-(cyanomethyl)-N-butyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carboxamide: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

  • The propyl group in N-(cyanomethyl)-N-propyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carboxamide may confer unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
  • The specific arrangement of functional groups in this compound may result in distinct pharmacological and material properties compared to its analogs.

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